4-Morpholinecarboxaldehyde CAS number 4394-85-8
4-Morpholinecarboxaldehyde CAS number 4394-85-8
An In-depth Technical Guide to 4-Morpholinecarboxaldehyde (CAS 4394-85-8) for Advanced Research and Development
Executive Summary
This document provides a comprehensive technical overview of 4-Morpholinecarboxaldehyde (CAS 4394-85-8), also known as N-Formylmorpholine. It is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. The guide delves into its fundamental physicochemical properties, detailed synthesis protocols, key chemical reactions, and its significant role as a foundational building block in the synthesis of pharmaceutically active molecules. We explore its utility as a formylating agent, its application in the Vilsmeier-Haack reaction, and the strategic importance of the morpholine scaffold in modern drug design. Spectroscopic data for characterization, essential safety protocols, and handling procedures are also provided to ensure safe and effective laboratory use.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring advantageous physicochemical, metabolic, and biological properties to bioactive molecules.[1] Its presence in numerous approved drugs is a testament to its value. The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, making it a "privileged structure" in drug design.[1][2]
4-Morpholinecarboxaldehyde (4-MC) is a simple yet pivotal derivative. It serves not only as a high-temperature polar aprotic solvent but, more critically, as a versatile synthetic intermediate.[3][4] Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of the morpholine moiety or the construction of more complex molecular architectures.[5][6] This guide will elucidate the technical details necessary to fully leverage the potential of this valuable compound.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for its effective and safe use in experimental design.
Physical and Chemical Properties
4-Morpholinecarboxaldehyde is a colorless to clear yellow liquid at room temperature, though it may solidify as its melting point is near ambient temperature.[7] It is miscible with water and soluble in many organic solvents, making it a versatile solvent for various reaction conditions.[4][8]
| Property | Value | Source(s) |
| CAS Number | 4394-85-8 | [3] |
| Molecular Formula | C₅H₉NO₂ | [3][9] |
| Molecular Weight | 115.13 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid or solid | [3][7] |
| Melting Point | 20-23 °C (lit.) | [7] |
| Boiling Point | 236-237 °C (lit.) | [7] |
| Density | 1.145 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.485 (lit.) | [7] |
| Solubility | Soluble in water | [4][10] |
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Always consult the most current Safety Data Sheet (SDS) before handling.
-
Hazards: 4-Morpholinecarboxaldehyde is classified as a skin sensitizer and may cause an allergic skin reaction.[11][12][13] It can also cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.[11]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically below +30°C.[7]
Synthesis and Purification
The most direct and common synthesis of 4-Morpholinecarboxaldehyde involves the N-formylation of morpholine. The following protocol is based on established methods, such as the reaction with formic acid, which is valued for its efficiency and use of readily available reagents.[15][16]
Experimental Protocol: Synthesis from Morpholine and Formic Acid
This procedure outlines a solvent-free approach, which aligns with green chemistry principles by minimizing waste.[15]
Materials:
-
Morpholine (C₄H₉NO)
-
Formic acid (CH₂O₂)
-
Round-bottom flask
-
Dropping funnel
-
Distillation apparatus
-
Heating mantle with stirrer
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and place it in a heating bath (e.g., silicone oil).
-
Addition of Reactant: Charge the flask with morpholine.
-
Formic Acid Addition: Add formic acid dropwise to the stirred morpholine at a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[15]
-
Reaction and Distillation: Once the addition is complete, connect the flask to a distillation apparatus. Gradually increase the temperature. The first distillate, primarily water, will begin to come over around 96-100 °C.[15]
-
Driving to Completion: Continue the distillation, slowly raising the temperature to drive the reaction to completion. The reaction temperature can reach up to 224 °C to achieve high yields.[15][16]
-
Purification: The crude product remaining in the flask is then purified by vacuum distillation to yield high-purity 4-Morpholinecarboxaldehyde.
-
Characterization: Confirm the product's identity and purity using GC, ¹H NMR, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol: Vilsmeier-Haack Formylation of Pyrrole
Materials:
-
Pyrrole
-
4-Morpholinecarboxaldehyde
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Sodium acetate solution (aqueous)
-
Round-bottom flask, ice bath, dropping funnel
Procedure:
-
Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool the anhydrous solvent in an ice bath. Add 4-Morpholinecarboxaldehyde.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ dropwise to the cooled solution. Stir for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Add a solution of pyrrole in the anhydrous solvent dropwise, maintaining the low temperature.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS indicates consumption of the starting material.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice containing a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate and neutralizes the acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to obtain 2-formylpyrrole.
Role in Drug Discovery and Development
The true value of 4-Morpholinecarboxaldehyde is realized when it is used as a strategic building block for creating novel chemical entities with therapeutic potential. [6][17]The morpholine ring is a common feature in drugs targeting a wide array of conditions, from cancer and neurodegenerative diseases to infectious diseases. [1][18][19]
-
Scaffold Hopping and SAR: Medicinal chemists use the morpholine moiety to replace other amine-containing heterocycles (like piperidine) to fine-tune properties such as basicity, polarity, and metabolic stability, thereby optimizing a compound's structure-activity relationship (SAR). [1][20]* Kinase Inhibitors: The morpholine oxygen can act as a key hydrogen bond acceptor, a feature exploited in the design of many kinase inhibitors where it interacts with the hinge region of the enzyme's active site.
-
CNS-Active Agents: The polarity and stability of the morpholine ring can improve the pharmacokinetic profile of drug candidates, including their ability to cross the blood-brain barrier for central nervous system (CNS) applications. [6][19]
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